![molecular formula C11H12N2S2 B13274683 3-(Methylsulfanyl)-N-(1,3-thiazol-5-ylmethyl)aniline](/img/structure/B13274683.png)
3-(Methylsulfanyl)-N-(1,3-thiazol-5-ylmethyl)aniline
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Overview
Description
3-(Methylsulfanyl)-N-(1,3-thiazol-5-ylmethyl)aniline is an organic compound that features a thiazole ring and an aniline moiety connected via a methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylsulfanyl)-N-(1,3-thiazol-5-ylmethyl)aniline typically involves the reaction of 3-(methylsulfanyl)aniline with a thiazole derivative. One common method includes the use of thiazole-5-carbaldehyde in the presence of a suitable base and solvent to form the desired product through a condensation reaction .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature, and pressure conditions, as well as continuous flow reactors to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-(Methylsulfanyl)-N-(1,3-thiazol-5-ylmethyl)aniline can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃/H₂SO₄).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of the aniline ring.
Scientific Research Applications
3-(Methylsulfanyl)-N-(1,3-thiazol-5-ylmethyl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the production of advanced materials and as a precursor for functionalized polymers
Mechanism of Action
The mechanism of action of 3-(Methylsulfanyl)-N-(1,3-thiazol-5-ylmethyl)aniline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The thiazole ring is known to interact with various biological targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
Thiamethoxam: A neonicotinoid insecticide with a thiazole ring.
Clothianidin: Another neonicotinoid with structural similarities.
Trazodone: An antidepressant with a thiazole moiety.
Uniqueness
3-(Methylsulfanyl)-N-(1,3-thiazol-5-ylmethyl)aniline is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties.
Biological Activity
3-(Methylsulfanyl)-N-(1,3-thiazol-5-ylmethyl)aniline is a complex organic compound notable for its unique structural features, including a thiazole ring and a methylsulfanyl group. These characteristics contribute to its diverse biological activities, making it a subject of interest in medicinal chemistry and drug development. This article reviews the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of this compound is C₁₃H₁₅N₂S₂, with a molecular weight of approximately 253.4 g/mol. The presence of the thiazole ring enhances its reactivity and potential interactions with biological targets, leading to significant pharmacological effects.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties . The thiazole moiety is particularly effective in disrupting bacterial cell membranes and inhibiting essential enzymatic functions. Studies have shown that compounds with similar structures can significantly inhibit the growth of various bacterial strains, suggesting that this compound may also possess similar capabilities .
Anticancer Properties
The compound has demonstrated anticancer activity , primarily through its ability to induce apoptosis in cancer cells. The thiazole ring's interactions with cellular pathways can influence gene expression and cell signaling, making it a candidate for further investigation in cancer therapies. In vitro studies have reported cytotoxic effects against several cancer cell lines, indicating its potential as an anticancer agent .
The biological activity of this compound is attributed to its ability to interact with various enzymes and proteins involved in critical biochemical processes. For instance:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, thereby affecting cellular functions.
- Cell Signaling Modulation : It can modulate signaling pathways that are crucial for cell survival and proliferation, particularly in cancer cells .
Case Studies
Several studies have highlighted the biological effects of thiazole derivatives similar to this compound:
- Antimicrobial Study : A study on thiazole derivatives showed significant inhibition of bacterial growth at concentrations as low as 32 µg/mL, suggesting similar potential for the compound .
- Cytotoxicity Assessment : In vitro tests revealed that compounds with thiazole rings exhibited IC50 values lower than standard anticancer drugs like doxorubicin against various cancer cell lines .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial.
Compound Name | Structure | Unique Features |
---|---|---|
2-Amino-4-methylthiazole | Structure | Exhibits strong antimicrobial activity; simpler structure. |
Thiazole-derived Anticancer Agents | Structure | Known for potent cytotoxicity against various cancer cell lines; often modified for enhanced activity. |
4-Methylthiazole | Structure | Commonly used in flavoring; less complex but shares a thiazole core. |
The unique combination of functional groups in this compound enhances its biological activity compared to other thiazole derivatives.
Properties
Molecular Formula |
C11H12N2S2 |
---|---|
Molecular Weight |
236.4 g/mol |
IUPAC Name |
3-methylsulfanyl-N-(1,3-thiazol-5-ylmethyl)aniline |
InChI |
InChI=1S/C11H12N2S2/c1-14-10-4-2-3-9(5-10)13-7-11-6-12-8-15-11/h2-6,8,13H,7H2,1H3 |
InChI Key |
YALNBSNIAIZFOK-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC(=C1)NCC2=CN=CS2 |
Origin of Product |
United States |
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